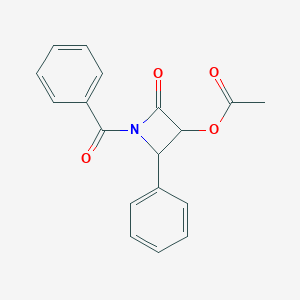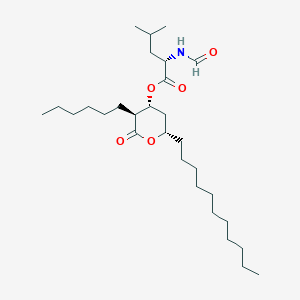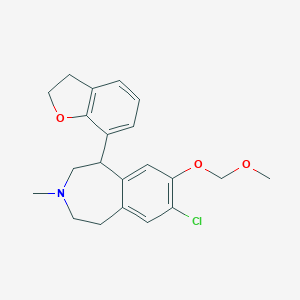
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine, also known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders.
Mechanism Of Action
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is a selective 5-HT6 receptor antagonist, which means it blocks the activity of the 5-HT6 receptor in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function and memory, and its blockade by 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 leads to an improvement in cognitive function and memory.
Biochemical And Physiological Effects
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 has been shown to improve cognitive function, memory, and quality of life in patients with Alzheimer's disease. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In addition, 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 has been shown to have a good safety profile and to be well-tolerated in clinical trials.
Advantages And Limitations For Lab Experiments
One advantage of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is its selectivity for the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in cognitive function and memory. However, one limitation of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is its relatively low potency, which may limit its usefulness in some experimental paradigms.
Future Directions
There are several future directions for the study of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054. One direction is to further explore its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to investigate its potential therapeutic effects on other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, future research could focus on the development of more potent and selective 5-HT6 receptor antagonists for the treatment of cognitive impairment and other neurological disorders.
Synthesis Methods
The synthesis of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 involves the reaction of 7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine with 2,3-dihydro-1-benzofuran-7-carbaldehyde in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then treated with sodium hydroxide and chloroacetyl chloride to yield the final product.
Scientific Research Applications
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the accumulation of beta-amyloid plaques in the brain. Clinical trials in humans have also demonstrated its efficacy in improving cognitive function and quality of life in patients with Alzheimer's disease.
properties
CAS RN |
131766-66-0 |
|---|---|
Product Name |
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
Molecular Formula |
C21H26ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C21H24ClNO3/c1-23-8-6-15-10-19(22)20(26-13-24-2)11-17(15)18(12-23)16-5-3-4-14-7-9-25-21(14)16/h3-5,10-11,18H,6-9,12-13H2,1-2H3 |
InChI Key |
IIBIGRAOJKCFBR-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)OCOC)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)OCOC)Cl |
synonyms |
7-CBFMMMB 7-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



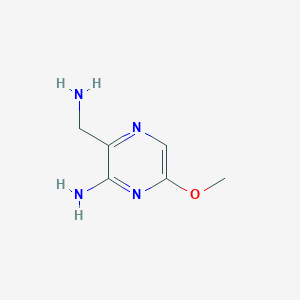
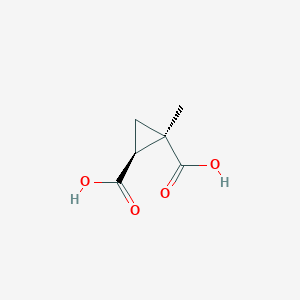
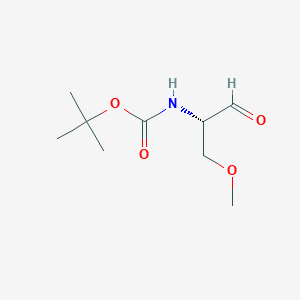
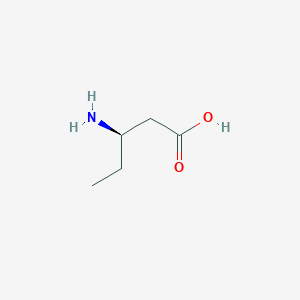
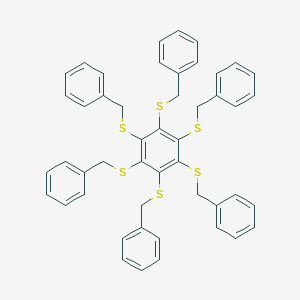
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
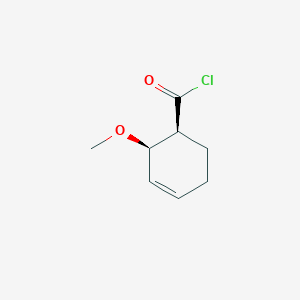
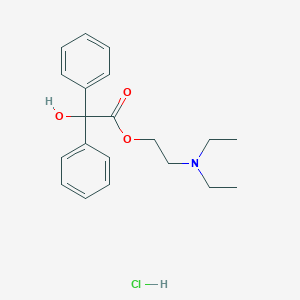
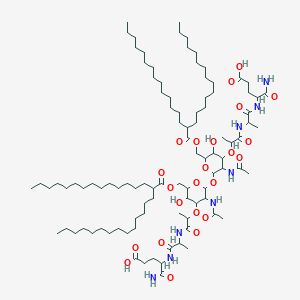
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
